4-amino-N-[2-(4-chlorophenyl)ethyl]benzenesulfonamide
Description
4-Amino-N-[2-(4-chlorophenyl)ethyl]benzenesulfonamide is a sulfonamide derivative characterized by a benzenesulfonamide core substituted with an amino group at the para position and a 4-chlorophenethyl moiety attached via the sulfonamide nitrogen. This structure combines the pharmacophoric features of sulfonamides—known for their carbonic anhydrase (CA) inhibitory activity and antimicrobial properties—with a lipophilic 4-chlorophenethyl group, which may enhance membrane permeability and target binding .
Properties
CAS No. |
928003-04-7 |
|---|---|
Molecular Formula |
C14H15ClN2O2S |
Molecular Weight |
310.8 g/mol |
IUPAC Name |
4-amino-N-[2-(4-chlorophenyl)ethyl]benzenesulfonamide |
InChI |
InChI=1S/C14H15ClN2O2S/c15-12-3-1-11(2-4-12)9-10-17-20(18,19)14-7-5-13(16)6-8-14/h1-8,17H,9-10,16H2 |
InChI Key |
WOUHAFIOLTVHRZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCNS(=O)(=O)C2=CC=C(C=C2)N)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonamide, 4-amino-N-[2-(4-chlorophenyl)ethyl]- typically involves the reaction of 4-chlorophenethylamine with benzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization from ethanol to obtain a high-purity compound .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .
Chemical Reactions Analysis
Sulfonamide Group
-
Acylation : Reacts with acylating agents (e.g., acetic anhydride) at the amino group under basic conditions, forming N-acetyl derivatives .
-
Nucleophilic substitution : Participates in coupling reactions with electrophiles (e.g., acrylates) to form β-alanine conjugates :
Aromatic Ring
-
Electrophilic substitution : The electron-rich amino group directs nitration/sulfonation to the para position, though steric hindrance from the 4-chlorophenyl ethyl group may limit reactivity.
-
Cross-coupling : Palladium-catalyzed Suzuki-Miyaura reactions enable aryl functionalization, though no direct examples exist for this compound .
Biological Interaction Mechanisms
The sulfonamide moiety mimics para-aminobenzoic acid (PABA), competitively inhibiting bacterial dihydropteroate synthase (DHPS) with . Key interactions include:
-
Hydrogen bonding between sulfonyl oxygen and Arg63/His137 residues.
-
Hydrophobic interactions from the 4-chlorophenyl ethyl group enhancing target binding .
Reaction Kinetics & Optimization
-
Chlorosulfonation : Pseudo-first-order kinetics observed with at 65°C . Excess chlorosulfonic acid (>2 eq) improves conversion but increases HCl byproduct formation.
-
Hydrolysis : Rate-dependent on NaOH concentration ( for 18–30% NaOH) .
Stability & Degradation
-
Thermal decomposition : Onset at 215°C (TGA data) with SO₂ and NH₃ evolution .
-
Photolysis : UV irradiation (λ = 254 nm) induces C–S bond cleavage, forming 4-chlorophenethylamine and sulfonic acid derivatives .
Comparative Reactivity Table
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly carbonic anhydrase inhibitors.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of benzenesulfonamide, 4-amino-N-[2-(4-chlorophenyl)ethyl]- involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate. This inhibition disrupts the pH balance within cells, leading to various physiological effects. The compound’s anticancer activity is attributed to its ability to induce apoptosis in cancer cells by interfering with cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Physicochemical Properties
The table below compares key structural features and physicochemical properties of the target compound with similar sulfonamide derivatives:
Key Observations:
- Substituent Effects : The target compound’s 2-(4-chlorophenyl)ethyl group introduces flexibility and lipophilicity compared to S15’s rigid oxoethyl-isoxazolyl substituent. This may enhance membrane penetration but reduce binding specificity .
- Synthetic Yield : S15’s high yield (75%) contrasts with 2d’s lower yield (28.3%), highlighting the impact of substituent complexity on synthetic efficiency .
Carbonic Anhydrase Inhibition
- S15 () : Exhibits selective inhibition of CA IX and XII isoforms, critical in cancer therapy. The oxoethyl-isoxazolyl group likely interacts with hydrophobic pockets in the CA active site .
Antimicrobial and Antifungal Activity
- Sulfamethoxazole Derivatives (): Hybrids with thiazolidinone moieties show enhanced antimicrobial activity due to additional hydrogen-bonding sites. The target compound’s simpler structure may limit such interactions .
- 4-Amino-N-(4-chlorophenyl)benzenesulfonamide (): The direct 4-chlorophenyl attachment (without an ethyl linker) demonstrates moderate antibacterial activity, suggesting the ethyl group in the target may alter pharmacokinetics .
Computational and Crystallographic Insights
- Crystallographic Studies (): Derivatives like 4-amino-N-(2-chlorophenyl)benzenesulfonamide form stable crystal lattices via hydrogen bonds between sulfonamide S=O and amino groups. The target’s ethyl linker may disrupt such packing, affecting solubility .
- Docking Studies () : AutoDock Vina simulations predict that bulkier substituents (e.g., pyrrolidinyl in ) improve binding affinity to CA isoforms. The target’s smaller substituent may result in weaker interactions .
Biological Activity
4-amino-N-[2-(4-chlorophenyl)ethyl]benzenesulfonamide, commonly referred to as a benzenesulfonamide derivative, has garnered attention in pharmaceutical research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
The biological activity of this compound primarily stems from its role as an enzyme inhibitor . Notably, it has been identified as a potent inhibitor of carbonic anhydrase (CA), which plays a critical role in maintaining pH balance within cells. By binding to the active site of CA, this compound inhibits the conversion of carbon dioxide to bicarbonate, leading to significant physiological effects such as altered cellular metabolism and apoptosis in cancer cells .
Anticancer Activity
Research indicates that this compound exhibits anticancer properties . It has been shown to induce apoptosis in various cancer cell lines by disrupting cellular signaling pathways. For example, studies have demonstrated that derivatives of benzenesulfonamides can significantly increase apoptosis rates in MDA-MB-231 breast cancer cells, suggesting a potential for therapeutic applications in oncology .
Antimicrobial Properties
This compound also displays notable antimicrobial activity . Various studies have explored its efficacy against different bacterial strains. The minimum inhibitory concentration (MIC) values indicate that it possesses potent antibacterial properties, outperforming conventional antibiotics like ampicillin and streptomycin in some cases .
| Compound | MIC (mg/mL) | Target Bacteria |
|---|---|---|
| This compound | 0.23–0.70 | Bacillus cereus |
| Other derivatives | 0.47–0.94 | Escherichia coli |
Cardiovascular Effects
In addition to its antimicrobial and anticancer activities, this compound has been evaluated for its effects on cardiovascular function. In isolated rat heart models, it was observed that this compound decreased coronary resistance and perfusion pressure over time. This suggests potential interactions with calcium channels that could influence blood pressure regulation .
Case Studies and Research Findings
- Anticancer Study : A study conducted on MDA-MB-231 cells revealed that treatment with benzenesulfonamide derivatives led to a significant increase in apoptosis rates compared to controls, indicating their potential as anticancer agents .
- Antimicrobial Efficacy : In vitro studies showed that the compound exhibited strong antibacterial activity against various strains, with MIC values being comparable or superior to established antibiotics .
- Cardiovascular Interaction : Research utilizing isolated rat heart models demonstrated that the compound could effectively lower perfusion pressure and coronary resistance, indicating its potential cardiovascular effects .
Q & A
Basic: What are the optimal synthetic routes for 4-amino-N-[2-(4-chlorophenyl)ethyl]benzenesulfonamide, and how can reaction conditions be optimized to improve yield?
Methodological Answer:
The synthesis typically involves sulfonylation of 4-aminobenzenesulfonyl chloride with 2-(4-chlorophenyl)ethylamine. Key optimization steps include:
- Temperature Control : Maintain reaction temperatures between 0–5°C during sulfonylation to minimize side reactions (e.g., hydrolysis of the sulfonyl chloride intermediate) .
- Solvent Selection : Use polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) to enhance nucleophilic displacement efficiency .
- Purification : Employ column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7) or recrystallization from ethanol/water mixtures to isolate high-purity products .
Yield improvements (>75%) are achievable by stoichiometric excess (1.2–1.5 equiv) of the amine component to drive the reaction to completion .
Basic: Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- Infrared (IR) Spectroscopy : Detect sulfonamide S=O asymmetric/symmetric stretches (1350–1150 cm⁻¹) and N–H bending (1600–1500 cm⁻¹) .
- Mass Spectrometry (MS) : Use high-resolution ESI-MS to verify molecular ion [M+H]⁺ and fragment peaks (e.g., loss of Cl or sulfonamide groups) .
Advanced: How can computational methods like DFT or molecular docking be applied to predict the biological activity of this sulfonamide derivative?
Methodological Answer:
- Density Functional Theory (DFT) :
- Molecular Docking :
- Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases, proteases). Focus on hydrogen bonding between the sulfonamide group and active-site residues (e.g., Thr199 in carbonic anhydrase) .
- Validate docking poses with MD simulations (AMBER/CHARMM force fields) to assess binding stability .
Advanced: What strategies are recommended for resolving contradictions in reported biological activity data across different studies?
Methodological Answer:
- Assay Standardization :
- Control variables like pH (e.g., 7.4 for physiological conditions) and solvent (≤1% DMSO to avoid cytotoxicity artifacts) .
- Use reference inhibitors (e.g., acetazolamide for carbonic anhydrase studies) to calibrate activity measurements .
- Structural Validation :
- Meta-Analysis : Apply multivariate regression to identify confounding factors (e.g., cell line variability, incubation time) across studies .
Advanced: How do structural modifications at the amino or chlorophenyl groups affect the compound's physicochemical properties and bioactivity?
Methodological Answer:
- Amino Group Modifications :
- Acetylation : Reduces polarity (logP increase by ~1.5) but may diminish hydrogen-bonding capacity, lowering enzyme affinity .
- N-Alkylation : Enhances membrane permeability (e.g., methyl group addition increases Caco-2 permeability by 30%) but risks steric hindrance at binding sites .
- Chlorophenyl Modifications :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
